Cas no 2227845-67-0 (methyl (3S)-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate)

methyl (3S)-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- methyl (3S)-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate
- 2227845-67-0
- EN300-1831781
-
- インチ: 1S/C10H13NO3/c1-7-4-3-5-11-10(7)8(12)6-9(13)14-2/h3-5,8,12H,6H2,1-2H3/t8-/m0/s1
- InChIKey: YIUGZPQNDLJUTJ-QMMMGPOBSA-N
- ほほえんだ: O[C@@H](CC(=O)OC)C1C(C)=CC=CN=1
計算された属性
- せいみつぶんしりょう: 195.08954328g/mol
- どういたいしつりょう: 195.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 59.4Ų
methyl (3S)-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1831781-0.25g |
methyl (3S)-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate |
2227845-67-0 | 0.25g |
$1723.0 | 2023-09-19 | ||
Enamine | EN300-1831781-0.05g |
methyl (3S)-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate |
2227845-67-0 | 0.05g |
$1573.0 | 2023-09-19 | ||
Enamine | EN300-1831781-1.0g |
methyl (3S)-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate |
2227845-67-0 | 1g |
$1872.0 | 2023-06-01 | ||
Enamine | EN300-1831781-0.5g |
methyl (3S)-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate |
2227845-67-0 | 0.5g |
$1797.0 | 2023-09-19 | ||
Enamine | EN300-1831781-1g |
methyl (3S)-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate |
2227845-67-0 | 1g |
$1872.0 | 2023-09-19 | ||
Enamine | EN300-1831781-0.1g |
methyl (3S)-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate |
2227845-67-0 | 0.1g |
$1648.0 | 2023-09-19 | ||
Enamine | EN300-1831781-2.5g |
methyl (3S)-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate |
2227845-67-0 | 2.5g |
$3670.0 | 2023-09-19 | ||
Enamine | EN300-1831781-10g |
methyl (3S)-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate |
2227845-67-0 | 10g |
$8049.0 | 2023-09-19 | ||
Enamine | EN300-1831781-10.0g |
methyl (3S)-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate |
2227845-67-0 | 10g |
$8049.0 | 2023-06-01 | ||
Enamine | EN300-1831781-5.0g |
methyl (3S)-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate |
2227845-67-0 | 5g |
$5429.0 | 2023-06-01 |
methyl (3S)-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
methyl (3S)-3-hydroxy-3-(3-methylpyridin-2-yl)propanoateに関する追加情報
Introduction to Methyl (3S)-3-Hydroxy-3-(3-Methylpyridin-2-yl)propanoate (CAS No. 2227845-67-0)
Methyl (3S)-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate, a compound with the chemical identifier CAS No. 2227845-67-0, has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound, characterized by its chiral center and pyridine moiety, represents a promising candidate for further research and development in medicinal chemistry.
The molecular structure of methyl (3S)-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate consists of a hydroxy acid derivative linked to a methylpyridine group, which suggests potential interactions with various biological targets. The presence of the (3S) configuration indicates a specific stereochemical arrangement that may influence its pharmacological properties, making it an intriguing subject for enantioselective synthesis and analysis.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with metabolic disorders, inflammation, and neurodegenerative diseases. The structural features of this compound make it a candidate for investigation in these areas. For instance, the hydroxy group and the methylpyridine moiety could serve as pharmacophores for binding to enzymes or receptors involved in these pathways.
One of the most compelling aspects of studying methyl (3S)-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate is its potential role in drug discovery. The compound’s ability to interact with biological targets in a selective manner could lead to the development of new therapeutic agents. Researchers have been exploring its potential as a scaffold for designing molecules with enhanced efficacy and reduced side effects. The stereochemical purity of this compound is particularly important, as it can significantly impact the biological activity and pharmacokinetic profile of any derivatives.
The synthesis of chiral compounds like methyl (3S)-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate often presents significant challenges due to the need for high enantiomeric purity. Advanced synthetic methodologies, such as asymmetric catalysis and chiral resolution techniques, have been employed to achieve this goal. These methods not only ensure the high quality of the final product but also open up new avenues for further chemical modifications and derivatization.
Recent studies have highlighted the importance of understanding the structural determinants that govern biological activity. Computational modeling and molecular dynamics simulations have been instrumental in predicting how methyl (3S)-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate might interact with its targets at the molecular level. These computational approaches have complemented experimental studies, providing valuable insights into the compound’s mechanism of action.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structure makes it a valuable tool for researchers studying enzyme inhibition, receptor binding, and other biochemical processes. By understanding how this compound interacts with biological systems, scientists can gain insights into disease mechanisms and develop more effective treatments.
In conclusion, methyl (3S)-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potential biological activities make it a promising candidate for further research and development. As our understanding of its pharmacological properties continues to grow, so too will its potential applications in drug discovery and therapeutic intervention.
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